molecular formula C29H24N2O2S B2732768 N-[4-(benzyloxy)phenyl]-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291851-98-3

N-[4-(benzyloxy)phenyl]-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2732768
CAS No.: 1291851-98-3
M. Wt: 464.58
InChI Key: LDVOBSXUHFXTRY-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. The process often begins with the functionalization of the thiophene ring followed by coupling reactions to attach the benzyloxy and 3-methylphenyl groups. Specific catalysts and solvents are used to optimize the reaction conditions, ensuring high yield and purity.

Industrial Production Methods

Industrial production may incorporate similar synthetic steps on a larger scale, often employing automated systems for precision and efficiency. The scalability of the reactions is crucial, along with rigorous quality control to meet the required standards for research or commercial use.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.

  • Reduction: : Reduction reactions may involve reducing agents like lithium aluminum hydride.

  • Substitution: : Various substituents can be introduced to the molecule via nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.

  • Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Organometallic reagents, halides.

Major Products Formed

  • Oxidation Products: : Derivatives with increased oxygen content.

  • Reduction Products: : Simpler amine or alcohol derivatives.

  • Substitution Products: : Compounds with varied functional groups replacing original substituents.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has been explored in:

  • Chemistry: : As a reagent or intermediate in organic synthesis.

  • Biology: : Potential use in biochemical studies and drug development.

  • Medicine: : Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of novel materials or as a component in chemical manufacturing processes.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. It can modulate specific pathways, influencing biological processes like cell signaling and gene expression. The exact mechanism depends on the specific application and the biological context.

Comparison with Similar Compounds

Compared to structurally similar compounds, N-[4-(benzyloxy)phenyl]-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide stands out due to its unique substituent arrangement and the resultant bioactivity. Similar compounds might include:

  • N-[4-(methoxy)phenyl]-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

  • N-[4-(benzyloxy)phenyl]-4-(3-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Each of these compounds offers different properties and potentials, highlighting the uniqueness of the target compound in various research and application contexts.

Properties

IUPAC Name

4-(3-methylphenyl)-N-(4-phenylmethoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N2O2S/c1-21-8-7-11-23(18-21)26-20-34-28(27(26)31-16-5-6-17-31)29(32)30-24-12-14-25(15-13-24)33-19-22-9-3-2-4-10-22/h2-18,20H,19H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVOBSXUHFXTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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